molecular formula C13H9N3S B1198414 4-Phenylazophenyl isothiocyanate CAS No. 7612-96-6

4-Phenylazophenyl isothiocyanate

Cat. No.: B1198414
CAS No.: 7612-96-6
M. Wt: 239.3 g/mol
InChI Key: ZTXNMMXJFVCQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

4-Phenylazophenyl isothiocyanate has been instrumental in the study of protein and peptide structures and functions . It has been used in the exploration of material properties, such as polymers and nanomaterials . Isothiocyanates, the class of compounds to which this compound belongs, govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

It is believed that the isothiocyanate group present in this compound is primarily responsible for its high reactivity . Isothiocyanates have been shown to inhibit the activation of Akt, a protein kinase involved in cell survival signaling .

Biochemical Pathways

Isothiocyanates are bioactive products resulting from enzymatic hydrolysis of glucosinolates (GLs), the most abundant secondary metabolites in the botanical order Brassicales . They can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Pharmacokinetics

Isothiocyanates are generally known to be metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation .

Result of Action

Isothiocyanates exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They have been shown to induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the silica surface modified with this compound showed a contact angle of 72.1° . This suggests that the compound’s action can be influenced by the physical and chemical properties of the environment in which it is applied.

Scientific Research Applications

4-Phenylazophenyl isothiocyanate has a wide range of scientific research applications, including :

    Chemistry: Used as a reagent for bioconjugation and bioorthogonal chemistry.

    Biology: Effective in labeling proteins and peptides for mass spectrometry analysis.

    Medicine: Useful in the study of protein-protein interactions and the identification of peptide sequences in complex biological samples.

    Industry: Employed in the development of agrochemicals and other bioactive compounds.

Comparison with Similar Compounds

4-Phenylazophenyl isothiocyanate can be compared with other isothiocyanates such as :

    Phenyl isothiocyanate: Useful for sequencing amino acids in peptides.

    Allyl isothiocyanate: Known for its antimicrobial properties.

    Benzyl isothiocyanate: Exhibits anticancer properties.

    Phenyl ethyl isothiocyanate: Has antioxidative and anti-inflammatory activities.

The uniqueness of this compound lies in its high stability and solubility in organic solvents, making it a versatile reagent for various applications .

Properties

IUPAC Name

(4-isothiocyanatophenyl)-phenyldiazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3S/c17-10-14-11-6-8-13(9-7-11)16-15-12-4-2-1-3-5-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXNMMXJFVCQPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40877379
Record name 4-ISOTHIOCYANOAZOBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40877379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7612-96-6
Record name 1-(4-Isothiocyanatophenyl)-2-phenyldiazene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7612-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenylazophenylisothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007612966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-ISOTHIOCYANOAZOBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40877379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7612-96-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenylazophenyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
4-Phenylazophenyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
4-Phenylazophenyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
4-Phenylazophenyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
4-Phenylazophenyl isothiocyanate
Reactant of Route 6
Reactant of Route 6
4-Phenylazophenyl isothiocyanate
Customer
Q & A

Q1: How does p-phenylazophenyl isothiocyanate contribute to determining the amino acid sequence of proteins?

A1: p-Phenylazophenyl isothiocyanate is a reagent used in Edman degradation, a technique for sequencing amino acids in a peptide chain. [, ] It reacts with the N-terminal amino acid of a peptide or protein, forming a phenylthiocarbamoyl derivative. Subsequent treatment with acid cleaves the labeled amino acid without disrupting the rest of the peptide chain. This process, repeated sequentially, allows for the identification of each amino acid from the N-terminus. [, ]

Q2: The research mentions using both phenyl isothiocyanate and p-phenylazophenyl isothiocyanate for sequencing buffalo αS1-casein. What is the advantage of using p-phenylazophenyl isothiocyanate in this context?

A2: While both compounds are used in Edman degradation, p-phenylazophenyl isothiocyanate offers enhanced sensitivity due to its chromophore, the p-phenylazophenyl group. This chromophore allows for easier detection of the released amino acid derivatives using spectroscopic methods like UV-Vis spectrophotometry. [] This increased sensitivity is particularly helpful when working with limited sample quantities, as in the case of characterizing proteins from less common sources like buffalo milk. [] "First Fifteen Amino Acid Residues in Buffalo αS1-Casein from the N-Terminal End" (https://www.semanticscholar.org/paper/daae671e56ff865b11f463cf80e3c30b183f6409) [] "First fifteen amino acid residues in buffalo alpha S 1-casein from the N-terminal end." (https://www.semanticscholar.org/paper/c56787db1b784a5ceba57d3b46854860b3e534cf)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.